Ácido 1-carboxi-ciclohexanacético

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido 1-carboxyciclohexanacético tiene varias aplicaciones de investigación científica:

Análisis Bioquímico

Biochemical Properties

1-Carboxycyclohexaneacetic Acid plays a role in biochemical reactions as a potential impurity in gabapentin preparations . It interacts with enzymes such as nitrilase, which hydrolyzes nitriles into corresponding carboxylic acids . This interaction is crucial for the synthesis of 1-Carboxycyclohexaneacetic Acid from 1-cyanocyclohexylacetonitrile. Additionally, it has been used as a precursor in the synthesis of antagonists of the serotonin (5-HT) receptor subtype 5-HT2A .

Cellular Effects

1-Carboxycyclohexaneacetic Acid influences various cellular processes. It has been shown to affect cell signaling pathways and gene expression by interacting with serotonin receptors . This interaction can modulate neurotransmitter release and impact cellular metabolism. The compound’s role as an impurity in gabapentin preparations suggests it may also influence neuronal cells and their function .

Molecular Mechanism

At the molecular level, 1-Carboxycyclohexaneacetic Acid exerts its effects through binding interactions with serotonin receptors, particularly the 5-HT2A subtype . This binding can lead to changes in gene expression and enzyme activity, influencing cellular responses. The compound’s interaction with nitrilase also highlights its role in enzyme-mediated hydrolysis reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1-Carboxycyclohexaneacetic Acid have been studied. The compound has shown stability over extended periods, with a shelf life of up to four years when stored at -20°C . Long-term effects on cellular function have been observed, particularly in studies involving its role as an impurity in gabapentin .

Dosage Effects in Animal Models

Studies on the dosage effects of 1-Carboxycyclohexaneacetic Acid in animal models have shown that its impact varies with different dosages. High doses can lead to toxic or adverse effects, while lower doses may not exhibit significant toxicity . These studies are crucial for understanding the compound’s safety profile and therapeutic potential.

Metabolic Pathways

1-Carboxycyclohexaneacetic Acid is involved in metabolic pathways that include the hydrolysis of nitriles by nitrilase . This enzyme-mediated reaction is essential for the synthesis of the compound from its nitrile precursor. The compound’s role in these pathways highlights its importance in biochemical synthesis and metabolism.

Transport and Distribution

Within cells and tissues, 1-Carboxycyclohexaneacetic Acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of 1-Carboxycyclohexaneacetic Acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, impacting its activity and function within the cell.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 1-carboxyciclohexanacético puede sintetizarse mediante la hidrólisis del 1-cianociclohexilacetonitrilo utilizando enzimas nitrilasas . Este proceso biocatalítico es altamente eficiente y ofrece alta regioselectividad, lo que lo convierte en un método atractivo para aplicaciones industriales .

Métodos de Producción Industrial: En entornos industriales, la preparación del ácido 1-carboxyciclohexanacético implica el uso de células recombinantes de Escherichia coli que expresan enzimas nitrilasas. El proceso se optimiza para manejar altas concentraciones de sustrato, lo que da como resultado una productividad excepcional .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 1-carboxyciclohexanacético se somete a varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar derivados de ciclohexeno.

Reducción: El compuesto puede reducirse para formar alcoholes correspondientes.

Sustitución: Puede reaccionar con álcalis para formar sales correspondientes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones con bases como el hidróxido de sodio son comunes.

Productos Principales:

Oxidación: Derivados de ciclohexeno.

Reducción: Alcoholes.

Sustitución: Sales de ácido 1-carboxyciclohexanacético.

Mecanismo De Acción

El mecanismo de acción del ácido 1-carboxyciclohexanacético involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, en la síntesis de gabapentina, actúa como un precursor que se somete a otras transformaciones químicas para producir el ingrediente farmacéutico activo . La capacidad del compuesto para quelar iones metálicos también juega un papel importante en sus aplicaciones .

Compuestos Similares:

Gabapentina: El ácido 1-carboxyciclohexanacético es un compuesto relacionado y una posible impureza en la gabapentina.

Ácido Ciclohexanocarboxílico: Ambos compuestos comparten una estructura de anillo de ciclohexano, pero difieren en sus grupos funcionales.

Unicidad: El ácido 1-carboxyciclohexanacético es único debido a sus dos grupos de ácidos carboxílicos, que confieren propiedades químicas y reactividad distintas en comparación con compuestos similares. Su función como intermedio en la síntesis de fármacos como la gabapentina destaca su importancia en la química medicinal .

Comparación Con Compuestos Similares

Gabapentin: 1-Carboxycyclohexaneacetic acid is a related compound and potential impurity in gabapentin.

Cyclohexanecarboxylic Acid: Both compounds share a cyclohexane ring structure but differ in their functional groups.

Uniqueness: 1-Carboxycyclohexaneacetic acid is unique due to its dual carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its role as an intermediate in the synthesis of pharmaceuticals like gabapentin highlights its importance in medicinal chemistry .

Propiedades

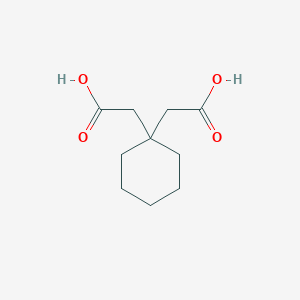

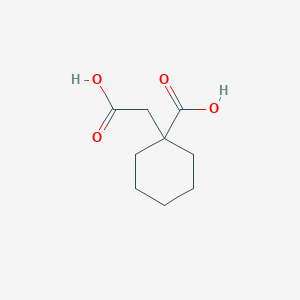

IUPAC Name |

1-(carboxymethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAXMMUAZRUWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218158 | |

| Record name | 1-Carboxycyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67950-95-2 | |

| Record name | 1-Carboxycyclohexaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067950952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67950-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Carboxycyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(carboxymethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CARBOXYCYCLOHEXANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ25YSI2X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-carboxycyclohexaneacetic acid in the synthesis of spiro(benzo(b)thiophencyclohexanes)?

A1: While the abstracts provided don't detail the specific reaction mechanisms, they highlight that derivatives of 1-carboxycyclohexaneacetic acid serve as crucial building blocks in synthesizing various spiro(benzo(b)thiophencyclohexanes) [, ]. These compounds belong to the thienospi ran family, which are known for their interesting chemical properties and potential biological activities. The cyclic structure of 1-carboxycyclohexaneacetic acid likely provides the scaffold for forming the spirocyclic framework of these thienospi rans.

Q2: Are there other synthetic routes to thienospi rans besides using 1-carboxycyclohexaneacetic acid derivatives?

A2: While the provided papers focus specifically on using 1-carboxycyclohexaneacetic acid derivatives [, ], other synthetic routes to thienospi rans likely exist. Exploring alternative synthetic pathways could offer advantages in terms of yield, cost-effectiveness, or access to a broader range of thienospi ran structures. Further research into thienospi ran synthesis methodologies would provide a more comprehensive understanding of the different approaches and their respective merits.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine](/img/structure/B195738.png)

![8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one](/img/structure/B195747.png)

![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)